Sonidegib phosphate is a small-molecule inhibitor of the Hedgehog (Hh) signaling pathway. [] It acts as a Smoothened (SMO) antagonist, blocking the pathway's activation. [] This pathway plays a crucial role in embryonic development, cell differentiation, and tissue polarity. [] In adults, aberrant Hh signaling is implicated in the development of cancers, particularly basal cell carcinoma (BCC). [] Sonidegib phosphate's ability to inhibit this pathway makes it a valuable tool for studying Hh signaling in various research contexts, including cancer biology and developmental biology.
Sonidegib phosphate is classified as a small molecule drug. It is derived from a series of chemical modifications aimed at enhancing its pharmacological properties. The compound's molecular formula is , indicating the presence of multiple functional groups that contribute to its biological activity . The drug has been developed by pharmaceutical companies focusing on oncology, particularly targeting skin cancers.
Key steps in the synthesis include:
Sonidegib phosphate features a complex molecular structure characterized by multiple rings and functional groups that facilitate its interaction with the Smoothened protein. The structure includes:
The presence of these structural components contributes to its high affinity for the target receptor, enhancing its effectiveness as an anticancer agent .
Sonidegib phosphate undergoes several chemical reactions during its synthesis and biological activity:
These reactions are carefully controlled to optimize yields and minimize by-products during synthesis .
Sonidegib phosphate functions as an antagonist of the Smoothened protein, inhibiting its activity within the Hedgehog signaling pathway. This inhibition prevents the downstream activation of target genes that promote cell proliferation and survival in cancer cells.
The mechanism involves:
This mechanism has been validated through various preclinical studies demonstrating reduced tumor size in models of basal cell carcinoma .
Sonidegib phosphate exhibits several notable physical and chemical properties:
These properties are critical for formulating effective delivery systems for clinical use .
Sonidegib phosphate is primarily utilized in oncology for treating basal cell carcinoma. Recent studies have explored its potential in combination therapies, enhancing its efficacy when used alongside other chemotherapeutic agents. Additionally, research continues into novel delivery systems such as liposomes and ethosomes to improve bioavailability and reduce side effects associated with systemic administration .
Sonidegib phosphate (C₂₆H₃₂F₃N₃O₁₁P₂) is the diphosphate salt form of sonidegib, a biphenyl carboxamide derivative with specific structural features essential for its biological activity. The molecule features a central N-(6-(2,6-dimethylmorpholino)pyridin-3-yl)-2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxamide scaffold [1] [6]. Three key moieties define its architecture:
Table 1: Key Structural Components of Sonidegib Phosphate
Structural Region | Chemical Moieties | Functional Role |
---|---|---|
Aryl Domain | 2-Methylbiphenyl | Hydrophobic core for membrane penetration and target engagement |
para-Trifluoromethoxy group | Metabolic stability enhancement; electron-withdrawing properties | |
Heterocyclic Domain | Pyridine ring | Electron deficiency reduces metabolic toxicity; facilitates π-stacking interactions |
Chiral Domain | (2S,6R)-dimethylmorpholine | Stereospecific binding to SMO; hydrogen bond acceptor/donor functionality |
The free base of sonidegib (C₂₆H₂₆F₃N₃O₃) exhibits poor aqueous solubility (<0.001 mg/mL) due to its hydrophobic biphenyl system and high log P (predicted >7) [3] [6]. Conversion to the diphosphate salt (CAS# 1218778-77-8) significantly improves solubility profiles:
Stability Considerations: The free base is susceptible to photodegradation and oxidative metabolism at the morpholine and pyridine nitrogens. Phosphate salt formation enhances solid-state stability by forming crystalline networks with phosphoric acid, reducing hygroscopicity [3] [4].
pH-Dependent Behavior: The phosphate groups (pKₐ ~4.2) confer pH-sensitive solubility, with maximal dissolution at gastric pH (1.0–3.0). This property is exploited in intratumoral hydrogel delivery systems, where chitosan-based formulations gel at physiological pH, enabling sustained release [4].
Table 2: Physicochemical Profile of Sonidegib Phosphate
Property | Value | Method/Notes |
---|---|---|
Molecular Formula | C₂₆H₃₂F₃N₃O₁₁P₂ | Salt form confirmed via elemental analysis |
Molecular Weight | 681.495 g/mol | Mass spectrometry |
Solubility in Water | 0.3 mg/mL (0.37 mM) | Kinetic solubility assay (25°C) |
Solubility in DMSO | 100 mg/mL (146.74 mM) | Equilibrium solubility (25°C) |
log P (Octanol-Water) | Predicted 5.54 (free base) | In silico calculation (ALOGPS) |
pKₐ | 4.2 (free base tertiary amine) | Potentiometric titration |
Protein Binding | >97% | Human plasma protein binding assay |
The synthesis of sonidegib phosphate emphasizes stereoselective construction of the morpholine ring and late-stage salt formation. Critical steps include:
Salt purity is optimized via recrystallization from ethanol/water (yield: 85–92%; purity >98%) [3] [6].
Analytical Control: Chiral HPLC monitors enantiomeric excess (>99.5%) of the morpholine intermediate, while ¹⁹F-NMR validates trifluoromethoxy group integrity [3].
SAR studies reveal how specific moieties dictate SMO inhibition potency:
Table 3: SAR Modifications and Impact on SMO Inhibition
Structural Modification | Biological Effect | Potency Shift (IC₅₀ vs. Sonidegib) |
---|---|---|
Removal of pyridine N (benzene analog) | Increased metabolic oxidation; hepatotoxicity | 15-fold decrease |
Replacement of -OCF₃ with -OCH₃ | Reduced lipophilicity; faster metabolic clearance | 8-fold decrease |
trans-2,6-dimethylmorpholine | Suboptimal binding conformation | 10-fold decrease |
Removal of biphenyl ortho-methyl group | Increased rotational entropy; weaker SMO binding | 4-fold decrease |
Table 4: Nomenclature and Identifiers of Sonidegib Phosphate
Identifier Type | Name(s) |
---|---|
Systematic IUPAC | N-{6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-yl}-2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxamide bis(phosphate) |
CAS Registry | 1218778-77-8 (phosphate); 956697-53-3 (free base) |
Synonyms | Erismodegib phosphate; LDE225 diphosphate; NVP-LDE225 phosphate; Odomzo™ phosphate |
SMILES | O=C(C1=C(C)C(C2=CC=C(OC(F)(F)F)C=C2)=CC=C1)NC3=CC=C(N4CC@@HOC@@HC4)N=C3.O=P(O)(O)O.O=P(O)(O)O |
InChI Key | RWIVSVMMGFFZIJ-VWDRLOGHSA-N |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4